molecular formula C21H17N3O4S B7681194 N',N'-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide

N',N'-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide

Cat. No.: B7681194
M. Wt: 407.4 g/mol
InChI Key: HGFKNKRTUSBFCS-UHFFFAOYSA-N
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Description

N’,N’-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring and a hydrazide functional group

Properties

IUPAC Name

N',N'-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c25-20(15-23-21(26)18-13-7-8-14-19(18)29(23,27)28)22-24(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFKNKRTUSBFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide typically involves the reaction of benzothiazole derivatives with hydrazine and phenyl isocyanate. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the formation of the desired product. For instance, the reaction of benzothiazole-2-carboxylic acid with hydrazine hydrate in the presence of a dehydrating agent like phosphorus oxychloride can yield the intermediate hydrazide, which is then reacted with phenyl isocyanate to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to ensure the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’,N’-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N’,N’-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N’,N’-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The benzothiazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and hydrazides, such as:

Uniqueness

What sets N’,N’-diphenyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetohydrazide apart from similar compounds is its specific combination of the benzothiazole ring and the hydrazide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

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